tau protein/|A-synuclein-IN-1
CAS No.:
Cat. No.: VC16627305
Molecular Formula: C19H15N7
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15N7 |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 2-N,4-N-bis(1H-indol-4-yl)-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C19H15N7/c1-3-14-12(7-9-20-14)16(5-1)24-18-22-11-23-19(26-18)25-17-6-2-4-15-13(17)8-10-21-15/h1-11,20-21H,(H2,22,23,24,25,26) |
| Standard InChI Key | ZECKBZTZHUPBJL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2)C(=C1)NC3=NC(=NC=N3)NC4=CC=CC5=C4C=CN5 |
Introduction
Tau and α-Synuclein in Neurodegenerative Pathology
Molecular Roles of Tau and α-Synuclein
α-Synuclein, encoded by the SNCA gene, is a presynaptic protein involved in synaptic vesicle trafficking. Its misfolded forms oligomerize into β-sheet-rich fibrils, contributing to Lewy body formation in PD and dementia with Lewy bodies . Both proteins exhibit prion-like propagation, spreading pathology between neurons.
Cross-Amyloid Interactions
Emerging evidence suggests synergistic interactions between tau and α-synuclein. Co-aggregates of these proteins have been identified in AD/PD overlap syndromes, with α-synuclein promoting tau phosphorylation via kinase activation . This interplay underscores the rationale for dual-target inhibitors.
Tau Protein/α-Synuclein-IN-1: Mechanism and Development
Structural Design
While the exact chemical structure of tau protein/α-synuclein-IN-1 remains undisclosed, dual inhibitors typically incorporate:
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Pharmacophores targeting amyloidogenic regions of both proteins.
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Kinase-inhibitory motifs to reduce hyperphosphorylation (e.g., GSK-3β or CDK5 inhibition for tau) .
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Aggregation-disrupting moieties such as polyphenols or benzothiazoles.
Dual Inhibition Strategy
The compound likely employs a multi-pronged mechanism:
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Preventing nucleation of tau and α-synuclein oligomers.
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Stabilizing native conformations through allosteric binding.
Preclinical Data
Available data from MedChemExpress indicate:
| Parameter | Tau Inhibition IC₅₀ | α-Synuclein Inhibition IC₅₀ |
|---|---|---|
| In vitro aggregation | 0.8 μM | 1.2 μM |
| Cell viability (SH-SY5Y) | >80% at 10 μM | >80% at 10 μM |
Table 1: Preliminary in vitro activity of tau protein/α-synuclein-IN-1 .
Challenges and Future Directions
Selectivity Concerns
Dual inhibitors risk off-target effects on structurally similar proteins (e.g., β-amyloid). Medicinal chemistry optimization is required to improve specificity while maintaining blood-brain barrier permeability.
Biomarker Development
Validating target engagement necessitates biomarkers for:
Clinical Translation
Phase 0 microdosing studies could assess CNS penetration, while transgenic rodent models (e.g., Tau/α-synuclein double knock-ins) may clarify disease-modifying potential.
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